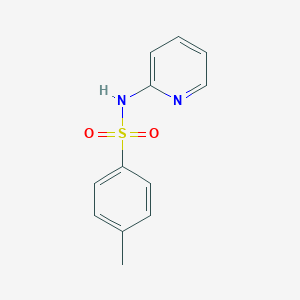

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Vue d'ensemble

Description

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . It was tested on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), demonstrating significant cytotoxic effects.

Case Study: MDA-MB-231 Cell Line

A detailed study assessed the compound's impact on the MDA-MB-231 cell line:

- IC : 0.126 µM

- Mechanism : Induction of apoptosis through caspase activation.

- Selectivity : Showed a 19-fold higher cytotoxicity against cancer cells compared to normal cells.

The results indicated that this compound could serve as a basis for developing targeted cancer therapies .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor . Specifically, it has been identified as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes.

Inhibition Profile:

| Enzyme | Inhibition Type | IC |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 15 µM |

This inhibition profile suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer .

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety profile for further development .

Applications De Recherche Scientifique

Antibacterial Properties

One of the most significant applications of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is its antibacterial activity. The compound functions by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Research indicates that this compound may exhibit effectiveness against various Gram-positive and Gram-negative bacteria, similar to other sulfonamide antibiotics.

Drug Design and Synthesis

This compound serves as a valuable scaffold in drug design due to its unique structural features. The presence of both a pyridine ring and a sulfonamide group allows for diverse modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide Group : The reaction between an amine and a sulfonyl chloride.

- Pyridine Substitution : Introduction of the pyridine moiety through nucleophilic substitution reactions .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the methyl groups on the pyridine or benzene rings can significantly affect the compound's biological activity. For instance, altering the position or type of substituents can enhance binding affinity to target enzymes .

Case Studies

Several case studies highlight the applications of this compound:

Propriétés

IUPAC Name |

4-methyl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEDVXAZNHMVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328029 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52776-76-8 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in the synthesis of novel sulfonamide drugs?

A1: The research paper describes the synthesis of novel sulfonamide drugs utilizing this compound as a key building block []. Specifically, this compound is reacted with a series of 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles to yield the final target molecules, N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamides []. These final compounds are then evaluated for their antimicrobial activity.

Q2: How is this compound synthesized?

A2: The paper outlines two distinct synthetic routes for this compound []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.